molecular formula C15H15NO4 B1574443 ZEN-3694

ZEN-3694

Cat. No.: B1574443
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Scientific Research Applications

BET Bromodomain Inhibition in Cancer Treatment

ZEN-3694, a novel BET bromodomain inhibitor, has shown efficacy in treating a variety of solid tumor and hematological malignancies. It works by inhibiting the interaction of acetylated histone peptide with BET proteins, leading to suppression of cancer cell proliferation and MYC mRNA expression. Its effectiveness has been demonstrated in various cancer types, including breast, prostate, lung, melanoma, AML, and DLBCL, both alone and in combination with standard care and targeted therapies (Attwell et al., 2015).

Enhancing Response to Androgen-Signaling Inhibitors

In metastatic castration-resistant prostate cancer (mCRPC), this compound combined with enzalutamide has shown potential efficacy and acceptable tolerability. This combination was particularly effective in patients with low androgen receptor transcriptional activity, suggesting this compound as a valuable treatment option for ASI-resistant mCRPC (Aggarwal et al., 2020).

Targeting Tumor Immune Escape Mechanisms

This compound targets several pathways that suppress anti-tumor immune responses, making it a promising candidate for combination with cancer immunotherapies. It downregulates immune checkpoints like B7H3 and PD-L1, upregulates MICA antigens, and inhibits Treg cell differentiation and function. This broad range of immunomodulatory effects supports its potential synergy with various immunotherapies (Attwell et al., 2016).

Overcoming Resistance to CDK4/6 Inhibitors in Breast Cancer

This compound has been identified as a potential therapy to reverse acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer. It effectively inhibits proliferation and induces apoptosis in resistant cell lines, offering a new strategy for treating advanced ER+ breast cancer resistant to CDK4/6 inhibitors (Kharenko et al., 2021).

Modulating Treatment Regimens with AI

The use of CURATE.AI, an AI platform, to modulate the dosing of this compound and enzalutamide in metastatic prostate cancer has demonstrated increased treatment efficacy and tolerance. This approach highlights the potential of AI to enhance the effectiveness of combination therapies involving this compound (Pantuck et al., 2018).

Targeting Endocrine Therapy Resistance

This compound, along with ZEN-3309, has been shown to target several mechanisms of resistance to endocrine therapies in preclinical models of ER+ breast cancers. This finding suggests BET inhibitors as a novel therapeutic strategy for patients with ER+ breast cancer developing resistance to endocrine therapies and CDK4/6 inhibitors (Kharenko et al., 2018).

Properties

Molecular Formula

C15H15NO4

Appearance

Solid powder

Synonyms

ZEN-3694;  ZEN 3694;  ZEN3694.; Unknown

Origin of Product

United States

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